DOTATOC - 204318-14-9

DOTATOC

Catalog Number: EVT-267060
CAS Number: 204318-14-9
Molecular Formula: C65H92N14O18S2
Molecular Weight: 1421.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DOTATOC, also known as DOTATOC, is a synthetic analogue of the naturally occurring hormone somatostatin. [] It belongs to a class of compounds called somatostatin analogues, which mimic the biological effects of somatostatin. [] DOTATOC plays a crucial role in scientific research due to its high affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which are overexpressed in various tumor cells, including neuroendocrine tumors (NETs). [, , , , , , , , ]

Future Directions
  • Personalized Dosimetry: Developing methods for personalized dosimetry in PRRT using DOTATOC to optimize treatment plans and minimize toxicity. []
  • Combination Therapies: Exploring the use of DOTATOC in combination with other treatment modalities, such as chemotherapy or immunotherapy, to enhance therapeutic efficacy. [, ]
  • Theranostic Applications: Leveraging the imaging capabilities of DOTATOC for treatment planning and monitoring response to PRRT. [, , ]
  • New Radioisotopes: Investigating the use of novel radioisotopes with DOTATOC, such as 161Tb, for PRRT and imaging. [, ]
Source and Classification

Edotreotide is derived from the naturally occurring hormone somatostatin, which regulates various physiological functions in the body. Its classification falls under the category of peptide-based radiopharmaceuticals due to its structure and function. The compound has been extensively studied for its applications in nuclear medicine, particularly in the imaging of neuroendocrine tumors using radiolabeled forms such as Gallium-68 edotreotide.

Synthesis Analysis

The synthesis of Edotreotide involves several sophisticated techniques aimed at ensuring high purity and biological activity. The primary method reported for its synthesis is solution-phase synthesis, which allows for precise control over the peptide chain assembly.

Key Synthesis Parameters

  1. Starting Materials: The synthesis typically begins with protected amino acids.
  2. Coupling Agents: Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to promote peptide bond formation.
  3. Deprotection Steps: After each coupling step, protecting groups are removed using appropriate reagents such as trifluoroacetic acid (TFA).
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for clinical use.

The synthesis route has been documented by Schottelius et al., highlighting the efficiency and effectiveness of this method in producing high-quality Edotreotide suitable for radiolabeling and subsequent applications .

Molecular Structure Analysis

Edotreotide has a complex molecular structure characterized by a cyclic framework that mimics somatostatin's natural conformation. Its chemical formula is C26H36N6O6S2C_{26}H_{36}N_{6}O_{6}S_{2}, and it features several key structural elements:

  1. Peptide Backbone: Composed of multiple amino acids linked by peptide bonds.
  2. Cyclic Structure: Contains disulfide bridges that stabilize its conformation.
  3. Functional Groups: Includes amine, carboxylic acid, and hydroxyl groups that contribute to its biological activity.

The three-dimensional structure of Edotreotide has been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, revealing insights into its conformation and interaction with somatostatin receptors .

Chemical Reactions Analysis

Edotreotide participates in several chemical reactions, primarily related to its labeling with radionuclides for imaging purposes. The most notable reaction involves the chelation of Gallium-68:

  1. Chelation Reaction: Edotreotide is reacted with Gallium-68 chloride in a buffered solution to form Gallium-68 edotreotide.
  2. Stability Testing: Post-labeling stability is assessed under physiological conditions to ensure that the radiolabeled compound remains intact during imaging procedures.

This labeling process is crucial for enabling PET scans to visualize neuroendocrine tumors effectively .

Mechanism of Action

The mechanism of action of Edotreotide involves specific binding to somatostatin receptors (subtypes 1 through 5) on tumor cells:

  1. Receptor Binding: Upon administration, Edotreotide binds selectively to somatostatin receptors, facilitating internalization into the cells.
  2. Signal Transduction: This binding activates intracellular signaling pathways that can inhibit tumor growth and proliferation.
  3. Imaging Application: When labeled with Gallium-68, the compound allows for non-invasive imaging of tumors through PET scans, providing critical information about tumor localization and receptor density .
Physical and Chemical Properties Analysis

Edotreotide exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 600 Da.
  • Solubility: Highly soluble in aqueous solutions, which is essential for its use in clinical settings.
  • Stability: Stable under physiological pH but sensitive to extreme conditions such as high temperatures or prolonged exposure to light.

These properties are critical for ensuring the effective delivery and functionality of Edotreotide in both diagnostic and therapeutic applications .

Applications

Edotreotide has several significant applications in the field of medicine:

  1. Diagnostic Imaging: Primarily used for PET imaging to detect neuroendocrine tumors, allowing clinicians to visualize tumor locations and evaluate receptor expression levels.
  2. Therapeutic Potential: Investigated as a therapeutic agent in combination therapies targeting neuroendocrine tumors, particularly when used alongside other treatments like peptide receptor radionuclide therapy (PRRT).
  3. Research Applications: Utilized in studies exploring somatostatin receptor biology and developing new treatment modalities for related conditions .

Properties

CAS Number

204318-14-9

Product Name

Edotreotide

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C65H92N14O18S2

Molecular Weight

1421.6 g/mol

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Solubility

Soluble in DMSO

Synonyms

Edotreotide; SMT-487; SMT 487; SMT487; DOTA-d-Phe1-Tyr3-octreotide; DOTA-TOC; DOTA0-Tyr3-octreotide; DOTATOC; [Tyr3]-octreotide; DOTA-TOC; DOTA-tyr(3)-octreotide; DOTATOC;

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.